Salicylamide, 5-allyl-3-methyl-
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Overview
Description
Salicylamide, 5-allyl-3-methyl-, is a derivative of salicylamide, which is known for its analgesic and antipyretic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of salicylamide, 5-allyl-3-methyl-, typically involves the amidation of methyl salicylate. One common method includes adding methyl salicylate and methylbenzene in a specific weight ratio into a reaction kettle, heating to 40-45°C, and introducing ammonia gas to carry out the ammonification reaction. The reaction is controlled at 40-45°C and 0.25-0.35 MPa pressure. After 5-6 hours, the ammonia gas introduction is stopped, and the mixture is heated to recycle methylbenzene and methanol. The residual material is then cooled, crystallized, and centrifuged to obtain salicylamide .
Industrial Production Methods
Industrial production methods for salicylamide, 5-allyl-3-methyl-, focus on optimizing yield and purity while minimizing environmental impact. The process involves similar steps as the synthetic route but on a larger scale, with careful control of reaction conditions to ensure high product purity and efficient recycling of byproducts .
Chemical Reactions Analysis
Types of Reactions
Salicylamide, 5-allyl-3-methyl-, undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the allyl and methyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Salicylamide, 5-allyl-3-methyl-, has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its analgesic and antipyretic effects, similar to salicylamide.
Industry: Utilized in the production of dyes, rubber additives, and other industrial chemicals.
Mechanism of Action
The mechanism of action of salicylamide, 5-allyl-3-methyl-, involves its interaction with specific molecular targets. It is believed to inhibit the synthesis of prostaglandins by blocking the enzyme cyclooxygenase (COX), similar to other salicylates. This inhibition reduces inflammation, pain, and fever .
Comparison with Similar Compounds
Similar Compounds
Salicylamide: The parent compound with similar analgesic and antipyretic properties.
Aspirin (Acetylsalicylic Acid): A widely used analgesic and antipyretic with a similar mechanism of action.
Methyl Salicylate: Known for its use in topical pain relief formulations.
Uniqueness
Salicylamide, 5-allyl-3-methyl-, is unique due to its specific structural modifications, which may confer distinct biological activities and chemical reactivity compared to its parent compound and other salicylates .
Properties
CAS No. |
91132-89-7 |
---|---|
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
2-hydroxy-3-methyl-5-prop-2-enylbenzamide |
InChI |
InChI=1S/C11H13NO2/c1-3-4-8-5-7(2)10(13)9(6-8)11(12)14/h3,5-6,13H,1,4H2,2H3,(H2,12,14) |
InChI Key |
FBCHRHSOUORTSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C(=O)N)CC=C |
Origin of Product |
United States |
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